

Spectroscopic Profile of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propan-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol **2-(4-Methylphenyl)propan-2-ol**, a compound of interest in various chemical research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for **2-(4-Methylphenyl)propan-2-ol** is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl3 Frequency: 90 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.28	d	2H	Ar-H (ortho to C(CH₃)₂OH)
7.09	d	2H	Ar-H (meta to C(CH₃)₂OH)
2.31	S	3H	Ar-CH₃
1.63	S	1H	-ОН
1.54	S	6H	-C(CH ₃) ₂

d: doublet, s: singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl3 Frequency: 22.63 MHz

Chemical Shift (δ) ppm	Assignment
145.42	Ar-C (ipso, attached to C(CH₃)₂OH)
135.88	Ar-C (ipso, attached to CH₃)
128.71	Ar-CH (meta to C(CH ₃) ₂ OH)
124.96	Ar-CH (ortho to C(CH ₃) ₂ OH)
72.30	-C(CH₃)₂OH
31.78	-C(CH ₃) ₂
20.82	Ar-CH₃

IR (Infrared) Spectroscopy Data

Method: Liquid Film



Wavenumber (cm ⁻¹)	Intensity	Assignment
3366	s, br	O-H stretch
2972	S	C-H stretch (aliphatic)
1513	m	C=C stretch (aromatic)
1364	m	C-H bend (methyl)
1175	S	C-O stretch
816	S	C-H bend (p-disubstituted aromatic)

s: strong, m: medium, br: broad

MS (Mass Spectrometry) Data

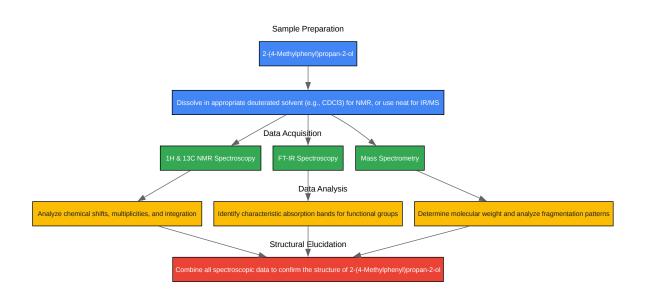
Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Assignment
150	12	[M]+ (Molecular Ion)
135	100	[M-CH₃] ⁺ (Base Peak)
117	10	[M-CH3-H2O]+
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)
77	8	[C ₆ H ₅] ⁺
43	25	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for an organic compound like **2-(4-Methylphenyl)propan-2-ol**.





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Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Approximately 10-20 mg of **2-(4-Methylphenyl)propan-2-ol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.



- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer.
- ¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse sequence. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans were used compared to the ¹H NMR experiment to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **2-(4-Methylphenyl)propan-2-ol** was placed between two sodium chloride (NaCl) plates to create a thin liquid film.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A
 background spectrum of the clean NaCl plates was recorded and automatically subtracted
 from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was plotted, and the positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

 Sample Introduction: A dilute solution of 2-(4-Methylphenyl)propan-2-ol in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, or the sample was introduced via a direct insertion probe.



- Instrumentation: A mass spectrometer operating in the electron ionization (EI) mode was used.
- Ionization: The sample was vaporized and then bombarded with a beam of high-energy electrons (70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured, and the data was plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
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